molecular formula C26H25N3O5 B2580150 N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide CAS No. 1251669-75-6

N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide

Cat. No. B2580150
CAS RN: 1251669-75-6
M. Wt: 459.502
InChI Key: YNTYTSRSPWPBMT-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to a class of drugs known as benzamides and has been studied for its potential use in treating various medical conditions.

Scientific Research Applications

Research Applications of Similar Compounds

  • Neurological Research

    Fluorinated derivatives of WAY 100635 have been synthesized and evaluated for their biological properties in rats, indicating potential applications in neurological research and imaging of serotonin receptors (Lang et al., 1999).

  • Cognitive Dysfunction Studies

    The effects of NE-100 on phencyclidine-induced cognitive dysfunction in rats were investigated, suggesting applications in the study of cognitive disorders and the potential therapeutic effects of sigma receptor ligands (Ogawa et al., 1994).

  • Antimicrobial Research

    Synthesis and evaluation of new pyridine derivatives, including studies on their antimicrobial activity, indicate applications in developing novel antimicrobial agents (Patel et al., 2011).

  • Cancer Research

    The potential use of radioiodinated benzamide, P[125I]MBA, as a sigma receptor binding radioligand for imaging breast cancer was explored, highlighting applications in oncological research (John et al., 1999).

properties

IUPAC Name

methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-28(16-17-8-6-5-7-9-17)26-27-23-12-18(25(31)34-4)10-11-22(23)24(30)29(26)19-13-20(32-2)15-21(14-19)33-3/h5-15H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTYTSRSPWPBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

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